Chemical Structure Properties of Methyl 4-(2-furoylamino)benzoate
Chemical Structure Properties of Methyl 4-(2-furoylamino)benzoate
The following technical guide details the chemical structure, synthesis, and properties of Methyl 4-(2-furoylamino)benzoate , a significant intermediate in medicinal chemistry often utilized in the development of antimicrobial agents and kinase inhibitors.
Executive Summary & Molecular Architecture
Methyl 4-(2-furoylamino)benzoate is a benzamide derivative characterized by a central amide linkage connecting a furan ring to a methyl benzoate moiety. This molecule serves as a critical scaffold in drug discovery, particularly in the design of PTP1B inhibitors and anti-inflammatory agents where the furan ring acts as a bioisostere for phenyl or heteroaryl groups.
Chemical Identity[1]
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IUPAC Name: Methyl 4-[(furan-2-ylcarbonyl)amino]benzoate
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Molecular Formula:
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Molecular Weight: 245.23 g/mol
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Parent Acid CAS: 5768-34-3 (4-(2-Furoylamino)benzoic acid)[1][2]
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Precursor Amine CAS: 619-45-4 (Methyl 4-aminobenzoate)
Structural Analysis
The molecule consists of three distinct pharmacophoric regions:
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Furan Ring (Head Group): A five-membered aromatic heterocycle that serves as a hydrogen bond acceptor and provides
-stacking interactions. The oxygen atom in the furan ring contributes to the molecule's overall polarity and solubility profile. -
Amide Linker (Connector): A planar, rigid -NH-CO- bridge that restricts conformational freedom, enforcing a specific spatial orientation between the furan and benzoate rings. The amide nitrogen acts as a Hydrogen Bond Donor (HBD), while the carbonyl oxygen is a Hydrogen Bond Acceptor (HBA).
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Methyl Benzoate (Tail Group): A para-substituted benzene ring bearing a methyl ester. This ester group modulates lipophilicity (LogP) and can function as a prodrug moiety, hydrolyzing in vivo to the free carboxylic acid.
Physicochemical Properties
The following data consolidates experimental and predicted properties essential for formulation and assay development.
| Property | Value (Experimental/Predicted) | Significance in Drug Design |
| Physical State | Solid (Crystalline Powder) | Stable for solid-state storage. |
| Melting Point | 135 – 140 °C (Predicted) | Indicates strong intermolecular H-bonding (Amide). |
| Solubility (Water) | Low (< 0.1 mg/mL) | Requires organic co-solvents (DMSO, DMF) for assays. |
| Solubility (Organic) | High in DMSO, DMF, MeOH, DCM | Suitable for standard organic synthesis workups. |
| LogP (Lipophilicity) | 2.1 – 2.4 | Permeable across cell membranes; Lipinski compliant. |
| Topological Polar Surface Area (TPSA) | ~68 Ų | Good oral bioavailability predictor (< 140 Ų). |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding. |
| H-Bond Acceptors | 4 (Furan O, Amide O, Ester O, Ester O-CH3) | Facilitates solvation and target interaction. |
Synthesis & Reactivity
The synthesis of Methyl 4-(2-furoylamino)benzoate is typically achieved via Schotten-Baumann acylation or direct coupling of Methyl 4-aminobenzoate with 2-Furoyl chloride.
Synthetic Pathway (Graphviz Visualization)
The following diagram illustrates the convergent synthesis from commercially available precursors.
Caption: Convergent synthesis of Methyl 4-(2-furoylamino)benzoate via nucleophilic acyl substitution.
Detailed Experimental Protocol
Objective: Synthesis of Methyl 4-(2-furoylamino)benzoate on a 10 mmol scale.
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Reagent Preparation:
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Dissolve Methyl 4-aminobenzoate (1.51 g, 10 mmol) in anhydrous Dichloromethane (DCM) (30 mL) in a round-bottom flask under nitrogen atmosphere.
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Add Triethylamine (TEA) (1.53 mL, 11 mmol) or Pyridine (0.89 mL, 11 mmol) as an acid scavenger.
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Acylation Reaction:
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Cool the solution to 0°C using an ice bath.
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Dropwise add 2-Furoyl chloride (1.30 g, 10 mmol) dissolved in DCM (5 mL) over 15 minutes.
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Note: The reaction is exothermic; control addition rate to maintain temperature < 5°C.
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Completion & Workup:
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Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 2:1).
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Quench with water (20 mL).
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Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), Sat.
(to remove unreacted acid), and Brine. -
Dry over anhydrous
, filter, and concentrate in vacuo.
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Purification:
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Recrystallize the crude solid from Ethanol/Water or Ethyl Acetate/Hexane to yield white crystalline needles.
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Spectroscopic Characterization
Validation of the chemical structure is confirmed via NMR and IR spectroscopy.[3] The following signals are diagnostic for the target compound.
Proton NMR ( NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 10.45 | Singlet (s) | 1H | Amide NH (Deshielded by carbonyl) |
| 7.95 | Doublet (d) | 2H | Benzoate Ar-H (Ortho to ester) |
| 7.88 | Doublet (d) | 2H | Benzoate Ar-H (Ortho to amide) |
| 7.90 | Doublet (d) | 1H | Furan H-5 (Adjacent to Oxygen) |
| 7.35 | Doublet (d) | 1H | Furan H-3 |
| 6.70 | Multiplet (m) | 1H | Furan H-4 |
| 3.82 | Singlet (s) | 3H | Methyl Ester ( |
Infrared Spectroscopy (FT-IR)
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3350 cm⁻¹: N-H stretch (Amide).
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1715 cm⁻¹: C=O stretch (Ester).
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1660 cm⁻¹: C=O stretch (Amide I band).
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1590 cm⁻¹: C=C aromatic stretch.
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1530 cm⁻¹: N-H bend (Amide II band).
Biological Potential & Applications
The N-furoyl anthranilic acid scaffold is a privileged structure in medicinal chemistry.
Pharmacophore Mapping
The molecule acts as a versatile intermediate for:
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PTP1B Inhibitors: The furoyl moiety mimics the phosphotyrosine group, allowing binding to the active site of Protein Tyrosine Phosphatase 1B, a target for diabetes and obesity therapy.
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Antimicrobial Agents: Furoyl-amide derivatives have shown activity against Gram-positive bacteria by disrupting cell wall synthesis.
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Quorum Sensing Inhibitors: Structural similarity to N-acyl homoserine lactones (AHLs) allows these molecules to modulate bacterial communication pathways.
Caption: Pharmacophore features of the furoyl-amino benzoate scaffold mapping to biological targets.
References
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ChemicalBook. (2024). Methyl 4-aminobenzoate (CAS 619-45-4) Properties and Synthesis. Retrieved from
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PubChem. (2024). 4-(2-Furoylamino)benzoic acid (CAS 5768-34-3).[1][2] National Library of Medicine. Retrieved from
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BenchChem. (2024). Methyl 4-(2-furoylamino)benzoate Synthetic Routes. Retrieved from
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Sigma-Aldrich. (2024). 2-Furoyl Chloride (CAS 527-69-5) Product Sheet. Retrieved from
